1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone
説明
特性
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O2/c1-16-3-2-4-19(13-16)33-14-20(32)29-9-11-30(12-10-29)22-21-23(26-15-25-22)31(28-27-21)18-7-5-17(24)6-8-18/h2-8,13,15H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWBIWLQXMXZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone is a synthetic organic molecule with significant potential in medicinal chemistry. Its structure incorporates a triazole-pyrimidine scaffold, which is known for various biological activities, particularly in the context of anticancer research.
Chemical Structure and Properties
- Molecular Formula : C23H22ClN7O3
- Molecular Weight : 479.93 g/mol
- IUPAC Name : 4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl(3,4-dimethoxyphenyl)methanone
Biological Activity Overview
The biological activity of this compound primarily revolves around its interaction with specific cellular pathways and targets:
The compound acts as an inhibitor of Cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, and its inhibition leads to reduced cell proliferation. The interaction with CDK2 affects the CDK2/cyclin A2 pathway, which is vital for the transition from the G1 to S phase in the cell cycle.
2. Pharmacological Effects
Research indicates that the compound exhibits:
- Antiproliferative Activity : It effectively inhibits the growth of various cancer cell lines.
- Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells.
Research Findings
Recent studies have focused on synthesizing and evaluating derivatives of triazolo-pyrimidine compounds for their anticancer properties. For instance:
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| 5i | EGFR | 0.3 | Dual inhibitor (EGFR/VGFR2) |
| VGFR2 | 7.60 | Inhibits tumor growth in MCF-7 model |
These findings suggest that compounds with similar scaffolds can exhibit potent cytotoxicity against cancer cells while maintaining selectivity towards specific molecular targets.
Case Studies
A notable study evaluated various phenylpyrazolo[3,4-d]pyrimidine derivatives, revealing that some exhibited significant cytotoxic effects across multiple cancer cell lines including MCF-7 and HCT116. The most potent derivatives showed IC50 values ranging from 0.3 µM to 24 µM against different targets such as EGFR and VGFR2.
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent-Driven Pharmacological Trends
- Chlorophenyl vs. Ethoxyphenyl (): The 4-chlorophenyl group in the target compound likely improves target binding via halogen bonding (e.g., with kinase ATP pockets), whereas the ethoxy group in RN:920377-60-2 may enhance membrane permeability but reduce metabolic stability .
- m-Tolyloxy vs.
- Triazolo-Pyrimidine vs. Imidazo-Pyrrolo-Pyrazine (): The triazolo-pyrimidine core in the target compound offers a smaller heterocyclic footprint, which may improve solubility over the fused imidazo-pyrrolo-pyrazine system in .
Computational and Experimental Research Findings
- Density Functional Theory (DFT) Insights (): Becke’s hybrid functional (exact exchange + gradient corrections) predicts that halogenated aromatic systems (e.g., 4-chlorophenyl) exhibit optimized electron density distributions for non-covalent interactions, supporting the design rationale for the target compound .
- Synthetic Feasibility (): The synthesis of triazolopyrimidines typically involves cyclocondensation of aminopyrazoles with nitriles or esters, as seen in . Modifications at the piperazine and ethanone positions (e.g., introducing m-tolyloxy) require regioselective coupling steps under acidic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
